molecular formula C19H23ClN4O4S B6530575 5-chloro-2-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946201-35-0

5-chloro-2-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6530575
CAS No.: 946201-35-0
M. Wt: 438.9 g/mol
InChI Key: NPYZMLAOROPEQL-UHFFFAOYSA-N
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Description

The compound 5-chloro-2-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide (CAS 30198-81-3) features a benzamide core substituted with a chloro group at position 5, a methoxy group at position 2, and a sulfonamide-linked piperazine-pyridine moiety at the amide nitrogen (Figure 1). This structure combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may influence electronic distribution and receptor binding.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O4S/c1-28-17-6-5-15(20)14-16(17)19(25)22-8-13-29(26,27)24-11-9-23(10-12-24)18-4-2-3-7-21-18/h2-7,14H,8-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYZMLAOROPEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide. Glyburide is a drug used in the treatment of type 2 diabetes, suggesting that the compound may interact with targets involved in glucose regulation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Piperazine/Piperidine Moieties

4-Cyano-N-{(2R)-2-[4-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-piperazin-1-yl]-propyl}-N-pyridin-2-yl-benzamide hydrochloride ()
  • Core Structure: Benzamide with cyano (CN) and pyridinyl groups.
  • Key Differences: Replaces the chloro-methoxybenzamide group with a cyano-substituted benzamide and incorporates a dihydrobenzodioxin-piperazine moiety.
  • The dihydrobenzodioxin group may improve lipophilicity and CNS penetration. The crystalline form reported in suggests enhanced stability and bioavailability compared to amorphous forms .
4-Chloro-3-piperidin-1-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide ()
  • Core Structure : Benzamide with chloro and piperidinyl sulfonyl groups.
  • Key Differences : Substitutes the pyridinyl-piperazine group with a piperidine ring and adds a sulfamoylphenyl ethyl chain.
  • The sulfamoyl group may enhance solubility but reduce receptor selectivity .

Analogues with Sulfonamide Linkers and Heterocyclic Substitutions

5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (Example 284, )
  • Core Structure : Benzamide with triazolo-pyridine and trifluoropropoxy groups.
  • Key Differences : Replaces the piperazine-sulfonyl ethyl group with a triazolo-pyridine ring and a lipophilic trifluoromethyl group.
  • Functional Impact : The trifluoromethyl group increases metabolic stability and membrane permeability. The triazolo ring may engage in hydrogen bonding or π-π stacking with receptors, suggesting applications in kinase inhibition or GPCR modulation .
5-Chloro-2-methoxy-N-(5-(thiophen-3-yl)pyridin-3-yl)benzenesulfonamide ()
  • Core Structure : Benzenesulfonamide with thiophene-pyridine substituents.
  • Key Differences : Replaces the benzamide core with a sulfonamide and substitutes the piperazine group with a thiophene-pyridine heterocycle.
  • Functional Impact: The sulfonamide group may improve solubility but reduce CNS activity. The thiophene-pyridine moiety could target adenosine receptors or ion channels .

Data Table: Structural and Functional Comparison

Compound Name (CAS/Example) Core Structure Key Substituents Potential Targets Key Functional Attributes
Target Compound (30198-81-3) Benzamide Cl, OCH₃, pyridinyl-piperazine-sulfonyl 5-HT1A/D2 receptors Balanced polarity, moderate logP
4-Cyano-N-... benzamide HCl Benzamide CN, dihydrobenzodioxin-piperazine 5-HT1A antagonist High crystallinity, enhanced BBB penetration
Example 284 (EP 3 532 474 B1) Benzamide CF₃, triazolo-pyridine Kinases/GPCRs High metabolic stability
4-Chloro-3-piperidinylsulfonyl benzamide Benzamide Cl, piperidine-sulfonyl Unknown Reduced polarity, moderate solubility

Research Implications and Gaps

  • Receptor Specificity : The target compound’s pyridinyl-piperazine group may confer selectivity for serotonin receptors over dopamine receptors, unlike piperidine-containing analogues .
  • Synthetic Accessibility : The sulfonamide linker in the target compound (vs. ester or triazolo groups in ) simplifies synthesis but may limit conformational flexibility .
  • Pharmacokinetics: No data on the target compound’s bioavailability or metabolism are available in the evidence. Comparisons with crystalline forms () suggest a need for further physicochemical profiling .

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